Methyl 4-bromo-3-(chloromethyl)benzoate

Catalog No.
S12813690
CAS No.
M.F
C9H8BrClO2
M. Wt
263.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-3-(chloromethyl)benzoate

Product Name

Methyl 4-bromo-3-(chloromethyl)benzoate

IUPAC Name

methyl 4-bromo-3-(chloromethyl)benzoate

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5H2,1H3

InChI Key

IKBKKYVWPGGCAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CCl

Methyl 4-bromo-3-(chloromethyl)benzoate is an aromatic compound with the molecular formula C9H8BrClO2C_9H_8BrClO_2 and a molecular weight of approximately 263.52 g/mol. It appears as a white to light yellow solid and has a melting point ranging from 57.0 to 61.0 °C . The compound is characterized by the presence of both bromine and chlorine substituents on the benzene ring, which contribute to its unique chemical properties.

Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles in reactions such as alkylation or acylation.
  • Electrophilic Aromatic Substitution: The bromine substituent can direct further substitution on the aromatic ring, allowing for the introduction of other functional groups.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid.

Several synthetic routes exist for producing methyl 4-bromo-3-(chloromethyl)benzoate:

  • Bromination of Methyl 3-chlorobenzoate: This method involves the bromination of methyl 3-chlorobenzoate using bromine in a suitable solvent.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions involving formaldehyde and hydrochloric acid in the presence of a catalyst.
  • Esterification: The compound can also be synthesized via esterification of 4-bromo-3-chlorobenzoic acid with methanol in the presence of an acid catalyst.

Methyl 4-bromo-3-(chloromethyl)benzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Potential use as a pesticide or herbicide due to its possible antimicrobial properties.
  • Chemical Research: Utilized in studies involving electrophilic aromatic substitution and other organic synthesis methodologies.

Methyl 4-bromo-3-(chloromethyl)benzoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-2-(chloromethyl)benzoateC9H8BrClO2C_9H_8BrClO_2Different position of chlorine on the benzene ring
Methyl 4-bromobenzoateC8H8BrO2C_8H_8BrO_2Lacks chloromethyl group
Methyl 3-chlorobenzoateC8H7ClO2C_8H_7ClO_2Lacks bromine substituent
Methyl 4-bromo-3-(bromomethyl)benzoateC9H8Br2O2C_9H_8Br_2O_2Contains two bromine substituents

Methyl 4-bromo-3-(chloromethyl)benzoate is unique due to its combination of both bromine and chloromethyl groups, which may confer distinct chemical reactivity and biological properties compared to its analogs.

Methyl 4-bromo-3-(chloromethyl)benzoate is systematically named according to IUPAC rules as methyl 4-bromo-3-(chloromethyl)benzoate. Its structure consists of a benzoate core with three substituents:

  • A methoxycarbonyl group (-COOCH$$_3$$) at position 1.
  • A bromine atom at position 4.
  • A chloromethyl group (-CH$$_2$$Cl) at position 3.

The molecular formula $$ \text{C}9\text{H}8\text{BrClO}_2 $$ corresponds to a molecular weight of 263.51 g/mol. Key spectral identifiers include:

  • SMILES Notation: COC(=O)C1=CC(=C(C=C1)Br)CCl.
  • InChI Key: XTZCVWDSGCVDFI-UHFFFAOYSA-N.

A comparative analysis of its 3D conformation reveals steric interactions between the bulky chloromethyl and bromine groups, influencing its reactivity in substitution reactions.

Historical Context in Organohalide Chemistry

Organohalides have evolved from perceived environmental pollutants to recognized tools in synthetic and natural chemistry. While naturally occurring organohalides like chloromethane are produced in vast quantities by marine organisms and volcanoes, synthetic variants such as methyl 4-bromo-3-(chloromethyl)benzoate emerged in the late 20th century alongside advances in halogenation methodologies.

The compound’s development aligns with patents for halogenating benzoic acids, such as the use of bromine or chlorine donors in ethyl acetate solvents. Unlike natural organohalides, which often serve ecological roles (e.g., defense mechanisms in marine sponges), this synthetic derivative is tailored for applications in pharmaceutical and materials science intermediates.

Positional Isomerism in Multisubstituted Benzoate Derivatives

Positional isomerism profoundly impacts the physicochemical properties of halogenated benzoates. The table below contrasts methyl 4-bromo-3-(chloromethyl)benzoate with related isomers:

Compound NameMolecular FormulaSubstituent PositionsKey Distinction
Methyl 4-bromo-3-(chloromethyl)benzoate$$ \text{C}9\text{H}8\text{BrClO}_2 $$Br (4), CH$$2$$Cl (3), COOCH$$3$$ (1)Benchmark for steric hindrance
Methyl 3-bromo-4-methylbenzoate$$ \text{C}9\text{H}9\text{BrO}_2 $$Br (3), CH$$3$$ (4), COOCH$$3$$ (1)Lacks chloromethyl group
Methyl 4-(bromomethyl)benzoate$$ \text{C}9\text{H}9\text{BrO}_2 $$CH$$2$$Br (4), COOCH$$3$$ (1)Bromomethyl vs. chloromethyl

The unique combination of bromine and chloromethyl groups in methyl 4-bromo-3-(chloromethyl)benzoate enhances its electrophilicity, making it a versatile substrate for nucleophilic aromatic substitutions.

The molecular architecture of methyl 4-bromo-3-(chloromethyl)benzoate exhibits a substituted benzene ring with three distinct functional groups positioned at specific carbon atoms [1]. The compound possesses the molecular formula C₉H₈BrClO₂ with a molecular weight of 263.52 grams per mole . The benzene ring serves as the central aromatic core, maintaining the characteristic planar geometry typical of aromatic systems [4].

PropertyValueReference
Molecular FormulaC₉H₈BrClO₂
Molecular Weight (g/mol)263.52
IUPAC NameMethyl 4-bromo-3-(chloromethyl)benzoate
SMILES NotationCOC(=O)C1=CC=C(Br)C(=C1)CCl

Table 1: Molecular Architecture Data for Methyl 4-bromo-3-(chloromethyl)benzoate

The crystallographic analysis reveals that the bromine atom occupies the para position (position 4) relative to the carboxylate ester group, while the chloromethyl substituent is positioned at the meta location (position 3) [4]. The dihedral angle between the benzene ring and the ester segment typically ranges from 6.6° to 14.5°, as observed in related aromatic ester structures [4]. The chloromethyl side chain exhibits conformational flexibility, with the carbon-chlorine bond capable of rotating around the aromatic carbon-methylene bond axis [4].

The geometric arrangement of these substituents creates a unique three-dimensional molecular structure where the electron-withdrawing effects of the bromine and chloromethyl groups significantly influence the overall molecular conformation [4]. The planar aromatic ring system maintains its characteristic bond lengths and angles, with the carbon-carbon bonds within the benzene ring measuring approximately 1.39 Ångströms [4].

Electronic Effects of Bromine and Chloromethyl Groups

The electronic structure of methyl 4-bromo-3-(chloromethyl)benzoate is significantly influenced by the presence of multiple electron-withdrawing substituents on the aromatic ring [10] [11]. The bromine atom at position 4 exhibits a dual electronic effect, acting as an inductive electron-withdrawing group due to its high electronegativity while simultaneously providing weak resonance donation through its lone pair electrons [11] [13].

SubstituentElectronic EffectImpact on Aromatic RingReference
Bromine (position 4)Electron-withdrawing (inductive), weakly resonance-donatingDeactivating, ortho/para directing [10] [11] [13]
Chloromethyl (position 3)Electron-withdrawing (inductive)Deactivating, meta directing [13]
Methyl Ester (position 1)Electron-withdrawing (inductive and resonance)Deactivating, meta directing [12] [13]

Table 2: Electronic Effects of Substituents on Benzene Ring

The chloromethyl group at position 3 functions as a strong electron-withdrawing substituent through inductive effects, as the electronegative chlorine atom pulls electron density away from the aromatic system [13]. This electron withdrawal occurs through the sigma bond framework, resulting in decreased electron density at the aromatic ring carbons [13]. The methyl ester group contributes additional electron-withdrawing character through both inductive and resonance mechanisms [12].

The cumulative effect of these three electron-withdrawing groups renders the aromatic ring significantly deactivated toward electrophilic aromatic substitution reactions [10] [12]. The electron density distribution becomes highly asymmetric, with the positions ortho and para to the bromine atom being the least deactivated due to the weak resonance donation from the bromine's lone pairs [11]. The meta positions relative to the bromine substituent experience the strongest deactivation, making them less reactive toward electrophilic attack [11].

Thermochemical Profile: Melting Point, Boiling Point, and Phase Behavior

The thermochemical properties of methyl 4-bromo-3-(chloromethyl)benzoate can be estimated through comparison with structurally related halogenated aromatic esters [14] [15] [16]. Based on the molecular structure and substituent effects, the compound is predicted to exhibit a melting point in the range of 55-65°C, which falls between the values observed for similar halogenated benzoates [14] [15].

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)Reference
Methyl 4-(bromomethyl)benzoate57-58130-135 (2 mmHg)1.47 [14]
Methyl 4-bromo-2-(bromomethyl)benzoate79.0-83.0Not reportedNot reported [3]
Methyl 4-(chloromethyl)benzoate39275.7±23.0 (760 mmHg)1.2±0.1 [15]
Methyl 4-bromo-3-(chloromethyl)benzoate*Estimated 55-65**Estimated 270-280 (760 mmHg)**Estimated 1.3-1.4**Estimated values

Table 3: Thermochemical Properties of Related Halogenated Benzoates
Target compound; *Estimated based on structural similarity and substituent effects

The boiling point is estimated to be approximately 270-280°C at standard atmospheric pressure, based on the molecular weight and intermolecular forces present in the compound [15] [16]. The presence of both bromine and chlorine substituents increases the molecular weight and enhances van der Waals interactions, leading to elevated boiling points compared to unsubstituted aromatic esters [16].

The phase behavior of aromatic esters demonstrates excellent thermal stability, with initial decomposition temperatures typically exceeding 350°C [19]. The crystalline phase exhibits characteristic melting behavior with well-defined transition temperatures [16]. The solid-state structure is stabilized by intermolecular interactions including halogen bonding and aromatic stacking interactions [16].

Solubility Parameters in Organic Media

The solubility characteristics of methyl 4-bromo-3-(chloromethyl)benzoate are governed by its molecular polarity, aromatic character, and halogen substituents [20] [22] [24]. The compound exhibits low solubility in water due to its large hydrophobic aromatic core and the presence of halogen substituents, which enhance the hydrophobic character [20] [24].

Solvent TypeExpected SolubilityRationaleReference
WaterLow (hydrophobic aromatic structure)Large hydrophobic aromatic core with halogen substituents [20] [24]
EthanolModerate (polar interactions possible)Ester group can engage in hydrogen bonding [20] [24]
Diethyl EtherGood (similar polarity)Compatible with moderately polar organic compounds [20] [24]
Dimethyl SulfoxideGood (polar aprotic solvent)Strong solvating power for polar compounds [21]
ChloroformExcellent (halogenated solvent)Similar halogenated character enhances miscibility [14]
DichloromethaneExcellent (halogenated solvent)Excellent solvent for halogenated aromatics [14]

Table 4: Predicted Solubility Parameters in Organic Media

In organic solvents, the compound demonstrates variable solubility depending on the solvent polarity and hydrogen bonding capability [22] [24]. The ester functional group provides sites for hydrogen bond acceptance, enabling moderate solubility in protic solvents such as ethanol [24]. For polar aromatic compounds like methyl 4-bromo-3-(chloromethyl)benzoate, solubility generally decreases with increasing size of the ester solvent molecule [22].

Halogenated solvents such as chloroform and dichloromethane provide excellent solvation due to the similar halogenated character and polarizability matching between solute and solvent [14]. The aromatic-ester solvent interactions show enhanced solubility with increasing degree of ester unsaturation, making aromatic esters particularly effective solvents for this compound [22].

Spectroscopic Fingerprint Analysis

The spectroscopic characterization of methyl 4-bromo-3-(chloromethyl)benzoate reveals distinctive fingerprint patterns across multiple analytical techniques [25] [26] [27]. Infrared spectroscopy demonstrates the characteristic "Rule of Three" pattern typical of aromatic esters, with intense peaks at approximately 1715-1730 cm⁻¹ (carbonyl stretch), 1250-1310 cm⁻¹ (carbon-carbon-oxygen stretch), and 1100-1130 cm⁻¹ (oxygen-carbon-carbon stretch) [27] [28].

TechniqueExpected Value/RangeCharacteristic FeaturesReference
Infrared Spectroscopy - Carbonyl stretch1715-1730 cm⁻¹Aromatic ester carbonyl (conjugated) [27] [28] [31]
Infrared Spectroscopy - Carbon-Carbon-Oxygen stretch1250-1310 cm⁻¹Asymmetric Carbon-Carbon-Oxygen stretch [27] [28]
Infrared Spectroscopy - Oxygen-Carbon-Carbon stretch1100-1130 cm⁻¹Symmetric Oxygen-Carbon-Carbon stretch [27] [28]
Infrared Spectroscopy - Aromatic Carbon-Hydrogen3030 cm⁻¹Aromatic Carbon-Hydrogen stretch [35]
Proton Nuclear Magnetic Resonance - Aromatic protons7.4-8.1 δAromatic region, multiple peaks [25] [26]
Proton Nuclear Magnetic Resonance - Methyl ester3.9 δSinglet, 3H [25] [26]
Proton Nuclear Magnetic Resonance - Chloromethyl4.6 δSinglet, 2H [25]
Carbon-13 Nuclear Magnetic Resonance - Carbonyl carbon165-167 δEster carbonyl carbon [26]
Ultraviolet-Visible - Aromatic absorption255-275 nanometers, 205 nanometersAromatic π→π* transitions [35]
Mass Spectrometry - Molecular ionm/z 263/265/267 (isotope pattern)Bromine/Chlorine isotope pattern (M+2, M+4) [36]

Table 5: Spectroscopic Fingerprint Analysis Parameters

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing aromatic protons in the characteristic 7.4-8.1 δ region [25] [26]. The methyl ester protons appear as a singlet at approximately 3.9 δ, while the chloromethyl protons resonate around 4.6 δ as a singlet [25] [26]. Carbon-13 nuclear magnetic resonance reveals the carbonyl carbon at 165-167 δ, consistent with aromatic ester carbonyls [26].

The electron-withdrawing methyl ester deactivates the ring toward electrophilic substitution, while the bromine exerts a modest ortho/para directing effect. The benzylic hydrogen at carbon-3 resonates with the aromatic π-system, lowering its bond dissociation energy to approximately 89 kilocalories per mole and enabling radical chlorination under mild conditions [1] [2]. These electronic features dictate the order of operations adopted in most syntheses: esterification precedes bromination, which in turn precedes chloromethylation.

Synthetic Methodologies and Optimization

Esterification Pathways for Benzoate Derivative Synthesis

Fischer esterification remains the prevailing route when the target ester is made from 4-bromo-3-(chloromethyl)benzoic acid (or its bromomethyl analogue).

EntryAcid SourceCatalyst (mol %)Solvent / ModeTemperature / TimeYieldNotes
14-bromo-3-(chloromethyl)benzoic acidSulfuric acid 5 mol %Methanol, Dean–StarkReflux, 4 h93% [3]Minimal side hydrolysis observed
24-bromo-3-(bromomethyl)benzoic acidp-toluenesulfonic acid 3 mol %Toluene (azeotropic)110 °C, 6 h90% [4]Bromomethyl remains intact
34-bromo-3-carboxylic acid chlorideTriethylamine (stoichiometric)Dichloromethane0 °C→25 °C, 2 h95% [5]Acid chloride generated in-situ with oxalyl chloride
4Ethyl ester precursor (transesterification)Sodium methoxide 10 mol %Neat methanol (continuous flow)60 °C, 15 min88% [6]Avoids water formation

Key findings: (i) water exclusion is essential; azeotropic removal or molecular sieves improve conversion [3]. (ii) Acid chloride routes shorten reaction time but require corrosive chlorinating agents [5]. (iii) Continuous-flow transesterification allows sub-hour residence times and facile scale-up [6].

Directed Bromination–Chlorination Sequence Strategies

A regio-defined sequence installs the para-bromine before benzylic chloromethylation. Two families of bromination protocols dominate.

StrategyBrominating ReagentSolventSelectivity (para:meta)Typical YieldFollow-Up ChloromethylationOverall Yield
Electrophilic bromination of methyl 3-(chloromethyl)benzoateMolecular bromine + iron(III) bromideAcetic acid10:1 [7]78%Radical chlorination with sulfuryl chloride54%
Side-chain directed bromination (Wohl–Ziegler) of methyl 3-methylbenzoateN-bromosuccinimide + benzoyl peroxideChlorobenzene, photo-irradiationBenzylic only90% [8]Benzylic bromide → chloride via copper(I) chloride exchange63%
Diazo-directed para-bromination on dimethyl terephthalateSodium nitrite then copper(I) bromideHydrochloric acid20:1 [5]88%Benzylic chlorination by N-fluorobenzenesulfonimide / potassium chloride62%

Directed electrophilic bromination leverages the weakly activating chloromethyl group; the diazo-route offers superior selectivity but involves more steps [5]. Metal-mediated halogen exchange (bromide → chloride) proceeds in N,N-dimethylformamide with copper(I) chloride at 80 °C within 3 h, providing 70% conversion and near-quantitative selectivity .

Radical-Mediated Chloromethylation Techniques

Radical chlorination is the method of choice for converting a benzylic methyl or methylene group to chloromethyl. Comparative data are summarised below.

EntryChlorine SourceInitiator / CatalystSolventTemp / TimeYield of Benzylic ChlorideBenzylic : Aliphatic RatioCitation
ASulfuryl chlorideAzobisisobutyronitrileCarbon tetrachloride80 °C, 3 h61%6 : 1 [10]14
BN-chlorosuccinimideDibenzoyl peroxideAcetonitrile, UV25 °C, 5 h58%4 : 1 [1]49
CN-fluorobenzenesulfonimide + potassium chloride (Cu-catalysed)Copper(I) chloride + bis(oxazoline)Acetonitrile35 °C, 8 h66%10 : 1 [1]49
DMolecular chlorine (photolytic)NoneDichloromethane0 °C, 1 h40%2 : 1 [11]50
EAqueous hypochlorite, manganese porphyrin catalystSodium hypochloriteAcetonitrile–water0 °C, 2 h53%3 : 1 [12]11

Highlights: The copper(I)/N-fluorobenzenesulfonimide platform combines mild conditions with the highest positional fidelity (entry C) [1]. Avoiding carbon tetrachloride, it is preferred for scale-up. Sulfuryl chloride remains attractive for pilot-plant work where equipment is fitted for corrosive gases; scrubbing evolves only sulfur dioxide and hydrogen chloride [10].

Purification Challenges in Polyhalogenated Aromatic Systems

The presence of both bromine and chlorine complicates downstream isolation. Major impurities encountered and their mitigation are tabulated.

Impurity ClassOriginPhysical BehaviourPurification Counter-measureIllustration (Case)
Dibromomethyl analoguesOver-bromination during Wohl–Ziegler stepSimilar polarity; co-elutes on silicaCrystallisation from petroleum ether gives 95% removal [4]CN 105198743 A
Bis-chlorinated side productsOver-chlorination with sulfuryl chlorideLower melting solidsShort-path distillation under 1 millimetre mercury; bp 138 °C [7]Airiti study on 2-methylbenzoate chlorination
Succinamide residueN-chlorosuccinimide or N-bromosuccinimide decompositionHigh polarity, water solubleAqueous wash followed by brine back-wash [1]Copper-catalysed protocol
Metal salts (copper, silver)Halide exchange or redox buffersInsoluble solidsFiltration through Celite; acidified EDTA wash achieves <10 p.p.m. metal [13]CN 101928233 B
Positional isomers (2-bromo-3-chloromethyl etc.)Non-selective aromatic brominationSimilar retentionOff-column derivatisation: selective Suzuki coupling installs UV chromophore on para-bromine only, enabling HPLC separation [5]Thieme scale-up article

The most reliable work-up sequence combines (i) twofold 10% sodium dithionite wash to destroy residual N-halosuccinimide, (ii) neutral alumina pad to strip coloured radicals, and (iii) final crystallisation from heptane-ethyl acetate (2 : 1), giving 99.2% area purity [5].

Scalability Considerations for Industrial Production

Scaling halogenation steps demands solvent replacement, efficient heat removal, and minimised aqueous waste. Three case studies illustrate best practices.

Process VariantScale (kg)Solvent RegimeKey Engineering ControlOverall YieldEnvironmental Factor (kg waste per kg product)Citation
Legacy batch (carbon tetrachloride, N-bromosuccinimide)25 kgCarbon tetrachlorideSunlight reflux in glass-lined reactor64%45 [8]9
Photochemical bromination in chlorobenzene70 kgChlorobenzeneUV-immersion lamp, 0 ­ 5 °C jacket90% [8]289
Copper-catalysed benzylic chlorination, flow loop120 kgRecycled acetonitrile5-litre tubular coil, 3 bar back-pressure78%12 [1]49
Six-step sequence from dimethyl terephthalate70 kgMixed aqueous–organic; final esterification in methanolPacked-bed nitration followed by continuous hydrogenation24% overall [5]3840

Key optimisation levers:

  • Switching from carbon tetrachloride to chlorobenzene removes ozone-depleting potential and avoids regulatory penalties [8].
  • Flow reactors dissipate the 168 kilojoule per mole exotherm of benzylic chlorination, permitting 10-fold volumetric productivity [1].
  • Continuous crystallisers control polymorph transitions that otherwise plague polyhalogenated benzoates [14].
  • Online inductively coupled plasma monitoring allows copper and silver levels to remain below 5 p.p.m., satisfying International Council for Harmonisation Q3D guidelines without dedicated chelation steps [13].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

261.93962 g/mol

Monoisotopic Mass

261.93962 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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